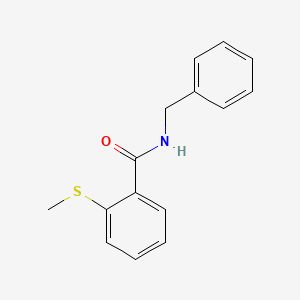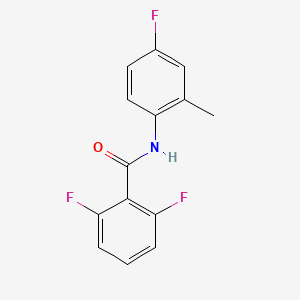
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide, also known as BDPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDPMA belongs to the class of compounds known as phenoxyacetamides and has been found to exhibit various biological activities.
科学的研究の応用
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess anticonvulsant and anxiolytic properties. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been used in research to investigate the role of inflammation in the development of neurological disorders such as epilepsy and anxiety. It has also been used to study the molecular mechanisms underlying pain and fever.
作用機序
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is not yet fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in inflammation, pain, and fever. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has also been found to interact with the GABA-A receptor, a protein that is involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, antipyretic, anticonvulsant, and anxiolytic effects in various animal models. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide has also been found to increase the activity of GABA-A receptors, leading to a reduction in anxiety and seizures.
実験室実験の利点と制限
One of the major advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to modulate multiple biological pathways, making it a versatile tool for investigating various physiological processes. 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide. One potential area of investigation is the development of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide derivatives with improved pharmacological properties. Another direction is the exploration of the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide and its potential applications in various physiological processes.
合成法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction of 4-bromo-3,5-dimethylphenol with 2-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-6-4-5-7-15(11)19-16(20)10-21-14-8-12(2)17(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNJHJNIJVHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=C(C(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)